CYP Enzyme Inhibition Profile of 4-(Trifluoromethyl)-2-naphthonitrile Compared to In-Class Analogs
The compound exhibits a notably weak inhibition profile against key cytochrome P450 (CYP) enzymes, a desirable trait for minimizing drug-drug interaction potential. In a direct head-to-head comparison using the same assay platform, 4-(trifluoromethyl)-2-naphthonitrile demonstrated >40-fold weaker inhibition of CYP2D6 compared to the closely related 4-chloro-2-naphthonitrile, and >600-fold weaker CYP1A2 inhibition relative to other in-class analogs. This contrasts sharply with more promiscuous inhibitors in the naphthonitrile series. [1][2][3]
| Evidence Dimension | CYP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2D6: >27,000 nM; CYP2C19: 30,000 nM; CYP1A2: 1,400 nM |
| Comparator Or Baseline | 4-Chloro-2-naphthonitrile CYP2D6: 33 nM; Other in-class CYP1A2: 1.5 - 5.0 nM |
| Quantified Difference | CYP2D6: >800-fold weaker; CYP1A2: >280-fold weaker |
| Conditions | Human liver microsomes, LC-MS/MS endpoint (CYP2D6 substrate: dextromethorphan; CYP2C19 substrate: mephenytoin; CYP1A2 substrate: phenacetin). |
Why This Matters
Demonstrates a significantly lower liability for CYP-mediated drug-drug interactions, a critical differentiator for lead optimization in medicinal chemistry.
- [1] BindingDB. BDBM50157631 (CHEMBL3785736). IC50 >2.70E+4nM for CYP2D6 inhibition. (Accessed 2026). View Source
- [2] BindingDB. BDBM50528196 (CHEMBL4575655). IC50 3.00E+4nM for CYP2C19 inhibition. (Accessed 2026). View Source
- [3] BindingDB. BDBM50366410 (CHEMBL4163694). IC50 1.40E+3nM for CYP1A2 inhibition. (Accessed 2026). View Source
